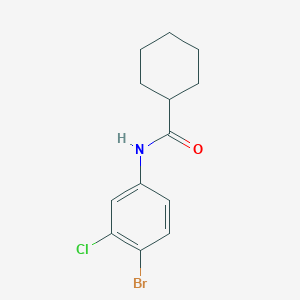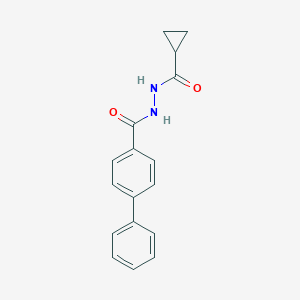![molecular formula C21H19BrN2O4S B322170 2-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322170.png)
2-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H19BrN2O4S and a molecular weight of 475.35556 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxyanilino group, and a sulfonylphenyl group attached to a benzamide core.
Preparation Methods
The synthesis of 2-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s lipophilic character allows it to penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide include:
2-bromo-N-(4-fluorophenyl)benzamide: Differing by the presence of a fluorine atom instead of the ethoxyanilino group.
4-bromo-2-(2-((4-ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: A structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19BrN2O4S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19BrN2O4S/c1-2-28-17-11-7-16(8-12-17)24-29(26,27)18-13-9-15(10-14-18)23-21(25)19-5-3-4-6-20(19)22/h3-14,24H,2H2,1H3,(H,23,25) |
InChI Key |
NEKCGDCUVISDBW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(piperidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322087.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322088.png)

![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322092.png)
![N-[4-(diethylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B322097.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B322098.png)


![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322113.png)
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322114.png)
![5-Benzyl-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B322115.png)
![N'-[2-(2,4-dibromo-6-methylphenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B322117.png)
![N-benzyl-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B322119.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B322120.png)
